molecular formula C20H20F3NO B1359470 4'-Piperidinomethyl-3-trifluoromethylbenzophenone CAS No. 898775-35-4

4'-Piperidinomethyl-3-trifluoromethylbenzophenone

Cat. No. B1359470
M. Wt: 347.4 g/mol
InChI Key: ZDDYZBNTBMCOCX-UHFFFAOYSA-N
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Description

4’-Piperidinomethyl-3-trifluoromethylbenzophenone, also known as PMTFB, is a synthetic compound that belongs to the class of benzophenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular weight of 347.38 .


Molecular Structure Analysis

The molecular formula of 4’-Piperidinomethyl-3-trifluoromethylbenzophenone is C20H20F3NO . The InChI code for the compound is 1S/C20H20F3NO/c21-20(22,23)18-9-7-16(8-10-18)19(25)17-6-4-5-15(13-17)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.38 . Its IUPAC name is [3-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

  • Thermal and Photooxidative Behavior in Polyolefins : A study by Allen et al. (1993) explored the effects of 4-substituted butoxy-4-amino-2,2,6,6-tetramethylpiperidinyl groups on thermal and photostabilizing actions in polyolefins, comparing it with 2-hydroxy-4-n-octoxybenzophenone. The study found that these stabilizers exhibit effective thermal and light stabilization in polyolefin systems, indicating their potential in enhancing material durability (Allen et al., 1993).

  • Influence on Estrogen Receptor Modulators : Palkowitz et al. (1997) discovered that certain compounds, including those with a 1-piperidinyl ethoxy group, showed significant estrogen antagonist potency in vitro and in vivo. This indicates its potential application in the development of selective estrogen receptor modulators (SERMs), which can have therapeutic implications (Palkowitz et al., 1997).

  • Role in Histamine H3 Antagonist Development : Dvorak et al. (2005) synthesized series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines as potent H3 antagonists. Their research indicates the potential of these compounds in the development of medications targeting histamine H3 receptors (Dvorak et al., 2005).

  • Kemp Elimination Reaction in Ionic Liquids : A study by D’Anna et al. (2009) investigated the Kemp elimination reaction in various ionic liquids, including those with piperidinium and other cations. This research provides insights into the role of ionic liquids in facilitating certain chemical reactions (D’Anna et al., 2009).

  • Synthesis of Radiolabeled Probes for σ-1 Receptors : Waterhouse et al. (1997) synthesized halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands, studying their affinity and selectivity for σ-1 and σ-2 receptors. This research is significant for developing radiolabeled probes for studying σ receptors (Waterhouse et al., 1997).

  • Photothermal Antioxidant Behavior in Polymers : Allen et al. (1992) examined the photothermal antioxidant behavior of 4-substituted alicyclic amino-2-hydroxybenzophenone stabilizers in polypropylene and high-density polyethylene films. This study is relevant for understanding the stabilization of polymers against thermal and oxidative degradation (Allen et al., 1992).

properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-6-4-5-17(13-18)19(25)16-9-7-15(8-10-16)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDYZBNTBMCOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642704
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Piperidinomethyl-3-trifluoromethylbenzophenone

CAS RN

898775-35-4
Record name Methanone, [4-(1-piperidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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